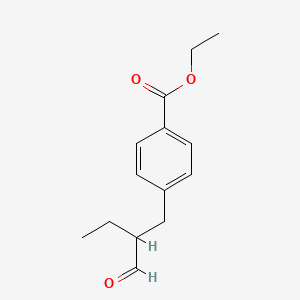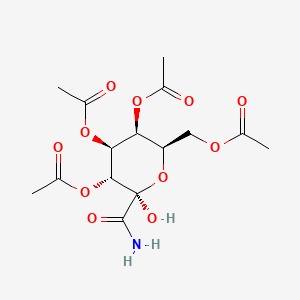
Bauxite
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bauxite is a sedimentary rock with a high aluminium content. It is the world’s primary source of aluminium and gallium. This compound consists mostly of the aluminium minerals gibbsite (Al(OH)₃), boehmite (γ-AlO(OH)), and diaspore (α-AlO(OH)), mixed with iron oxides such as goethite (FeO(OH)) and haematite (Fe₂O₃), the aluminium clay mineral kaolinite (Al₂Si₂O₅(OH)₄), and small amounts of anatase (TiO₂) and ilmenite (FeTiO₃ or FeO·TiO₂) .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The primary method for refining bauxite to produce alumina (aluminium oxide) is the Bayer process. In this process, this compound ore is heated in a pressure vessel along with a sodium hydroxide solution at a temperature of 150 to 200°C. The aluminium is dissolved as sodium aluminate, and after separation of the residue by filtering, gibbsite is precipitated when the liquid is cooled and then seeded with fine-grained aluminium hydroxide crystals .
Industrial Production Methods: The Bayer process is the principal industrial means of refining this compound to produce alumina. The process involves crushing and grinding the this compound, mixing it with caustic soda, and heating it under pressure. The aluminium hydroxide is then precipitated and calcined to produce alumina .
Analyse Des Réactions Chimiques
Types of Reactions: Bauxite undergoes several types of chemical reactions, including:
Oxidation: The iron oxides in this compound can undergo oxidation reactions.
Reduction: In the Bayer process, the reduction of iron oxides to magnetite can occur under certain conditions.
Substitution: The aluminium hydroxides in this compound can undergo substitution reactions with other metal hydroxides.
Common Reagents and Conditions:
Sodium Hydroxide: Used in the Bayer process to dissolve aluminium hydroxides.
Lime: Sometimes added to precipitate silica as calcium silicate.
Major Products Formed:
Alumina (Aluminium Oxide): The primary product of the Bayer process.
Sodium Aluminate: An intermediate product in the Bayer process.
Applications De Recherche Scientifique
Bauxite has numerous scientific research applications, including:
Chemistry: Used as a source of aluminium for various chemical reactions and processes.
Biology: Research into the effects of this compound mining on ecosystems and the environment.
Medicine: Studies on the potential health impacts of this compound dust exposure.
Industry: Used in the production of alumina, which is further processed to produce aluminium metal. .
Mécanisme D'action
The mechanism by which bauxite exerts its effects is primarily through its chemical composition and reactivity. The aluminium hydroxides in this compound react with sodium hydroxide in the Bayer process to form soluble sodium aluminate, which is then precipitated as aluminium hydroxide and calcined to produce alumina . The molecular targets and pathways involved include the dissolution and precipitation reactions of aluminium hydroxides and the reduction of iron oxides .
Comparaison Avec Des Composés Similaires
Kaolinite: An aluminium clay mineral found in bauxite.
Gibbsite, Boehmite, and Diaspore: Aluminium hydroxide minerals that are the primary constituents of this compound
Comparison: this compound is unique in its high aluminium content and its role as the primary source of aluminium and gallium. Unlike kaolinite, which is primarily used in ceramics and as a filler material, this compound is primarily used for aluminium production. The presence of iron oxides and other impurities in this compound also distinguishes it from other aluminium-bearing minerals .
Propriétés
Numéro CAS |
1318-16-7 |
|---|---|
Formule moléculaire |
Al2H2O4 |
Poids moléculaire |
119.977 g/mol |
Nom IUPAC |
oxo(oxoalumanyloxy)alumane;hydrate |
InChI |
InChI=1S/2Al.H2O.3O/h;;1H2;;; |
Clé InChI |
XXHQVTGCFGYKNL-UHFFFAOYSA-N |
SMILES |
O.O=[Al]O[Al]=O |
SMILES canonique |
O.O=[Al]O[Al]=O |
Description physique |
Dark brown odorless solid; [Halliburton MSDS] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,3-dihydroxypropyl-[2-(2-hydroxyethoxy)ethyl]-[3-(2-hydroxyethoxy)propyl]-[(9Z,12Z)-octadeca-9,12-dienyl]azanium;chloride](/img/structure/B576249.png)



![3-[(2Z)-2-[[(7E)-7-[[3-(2-carboxyethyl)-1,3-benzothiazol-3-ium-2-yl]methylidene]-4,4a,5,6-tetrahydro-3H-naphthalen-2-yl]methylidene]-1,3-benzothiazol-3-yl]propanoate](/img/structure/B576258.png)
![1-(5,6-Difluoro-1H-benzo[d]imidazol-2-yl)-N-methylmethanamine](/img/structure/B576260.png)

